

A Technical Guide to the Presumed Pharmacological Profile of 4-Fluoro MBZP

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Compound of Interest

Compound Name: 4-fluoro MBZP

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Disclaimer: This document provides a comprehensive overview of the presumed pharmacological profile of 4-fluoro methylbenzylpiperazine (**4-fluoro MBZP**), a novel psychoactive substance (NPS). Due to the limited availability of direct research, this guide extrapolates its potential mechanism of action, pharmacological effects, and necessary experimental evaluation from data on its parent compound, benzylpiperazine (BZP), and other closely related derivatives. This information is intended for research and informational purposes only.

Introduction

4-fluoro MBZP, chemically known as 1-[(4-fluorophenyl)methyl]-4-methyl-piperazine, is a fluorinated analog of methylbenzylpiperazine (MBZP) and a derivative of benzylpiperazine (BZP).[1] It has recently emerged on the illicit drug market, with its first formal identification reported in June 2023 by the Australian drug checking service, CanTEST.[1][2] As a novel psychoactive substance, there is a significant lack of formal scientific investigation into its pharmacological and toxicological properties.[1][3] However, its structural similarity to the well-characterized stimulant BZP allows for informed inferences regarding its likely mechanism of action and effects.[1][2][3][4] This technical guide serves as a foundational resource for the scientific community to understand the presumed pharmacology of **4-fluoro MBZP** and to outline the necessary experimental protocols for its full characterization.[1]

Physicochemical and Analytical Profile

The fundamental properties of **4-fluoro MBZP** are summarized below. Accurate analytical characterization is crucial for its identification in research and forensic settings.[\[2\]](#)[\[5\]](#)

Table 1: Physicochemical Properties of **4-fluoro MBZP**

Property	Value
IUPAC Name	1-[(4-fluorophenyl)methyl]-4-methyl-piperazine
Synonyms	4F-MBZP, 4-Fluoro-Methylbenzylpiperazine
Chemical Formula	C ₁₂ H ₁₇ FN ₂
Molecular Weight	208.3 g/mol
CAS Number	144734-44-1
Exact Mass [M+H] ⁺	209.1449
Appearance	Reportedly found in green tablets [2]

Presumed Pharmacology and Mechanism of Action

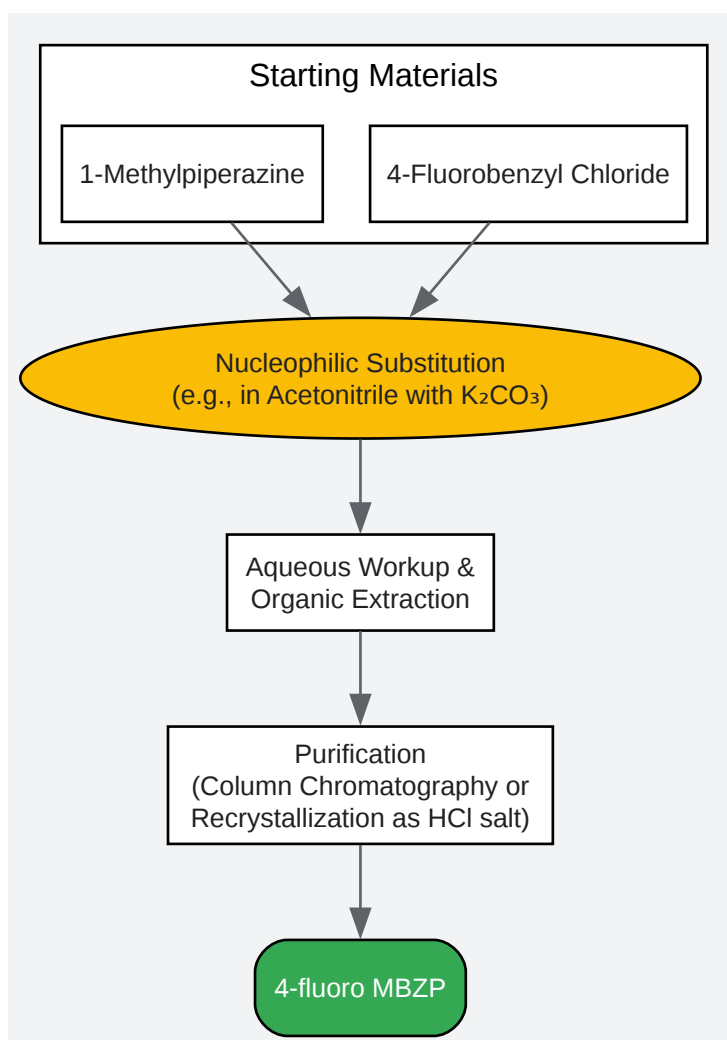
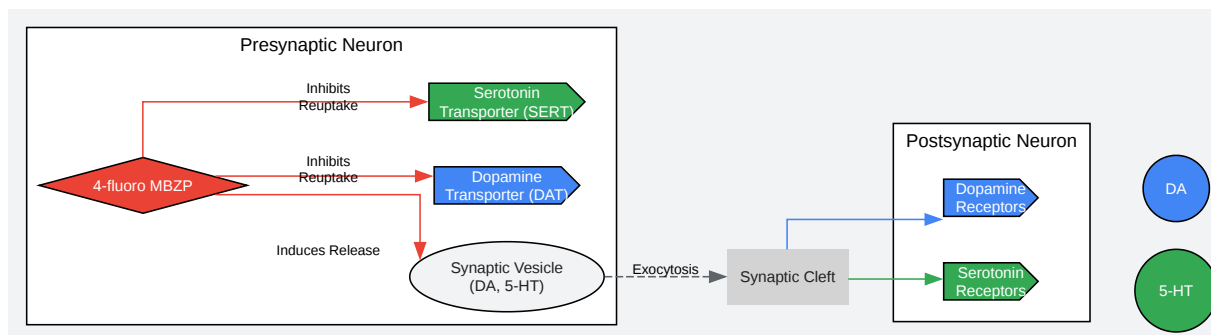
The pharmacological profile of **4-fluoro MBZP** has not been formally studied.[\[1\]](#)[\[3\]](#) It is presumed to act as a central nervous system stimulant by modulating monoamine neurotransmitter systems, primarily the dopaminergic and serotonergic systems, based on its structural similarity to BZP.[\[1\]](#)[\[2\]](#)[\[4\]](#)

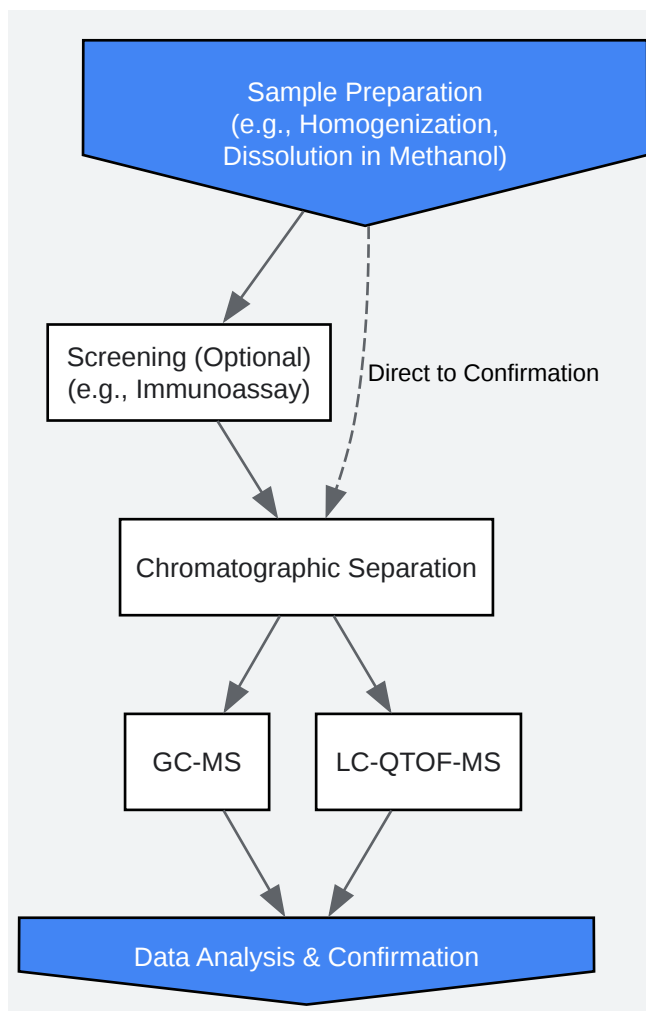
The presumed mechanism of action is twofold:

- **Monoamine Releasing Agent:** It is thought to stimulate the release of dopamine (DA) and serotonin (5-HT) from presynaptic neurons.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Reuptake Inhibitor:** It is also presumed to inhibit the reuptake of DA and 5-HT by binding to the dopamine transporter (DAT) and serotonin transporter (SERT).[\[1\]](#)[\[3\]](#)[\[4\]](#)

This dual action would lead to a significant increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and serotonergic

signaling.[1][4] Additionally, some sources suggest that **4-fluoro MBZP** may be a useful tool for studying 5-HT2 receptors.[1][6][7]





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